N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
N-(2,3-Dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative characterized by a 1,6-dihydropyridazine core with a ketone group at position 6 and a methoxy group at position 4. The molecule features two aromatic substituents: a 2-methylphenyl group at position 1 and a 2,3-dimethylphenyl carboxamide moiety at position 5.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-13-9-7-10-16(15(13)3)22-21(26)20-18(27-4)12-19(25)24(23-20)17-11-6-5-8-14(17)2/h5-12H,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFXBJALJKHPIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of starting materials such as 2,3-dimethylphenylamine and 2-methylphenylhydrazine, which undergo cyclization and functional group modifications under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be employed to replace specific atoms or groups within the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis
Biology: It may be investigated for its biological activity, including potential antimicrobial, antiviral, or anticancer properties
Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits activity against specific biological targets
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions . Detailed studies, including docking and in vitro assays, are necessary to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other heterocyclic derivatives, such as 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9) . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycle Differences: The pyridazine core in the target compound introduces distinct electronic properties compared to the pyridine ring in the analog. The 1,6-dihydro configuration and oxo group may influence redox reactivity or binding specificity.
Substituent Impact: The dimethylaminomethyl group in the analog enhances solubility and may facilitate blood-brain barrier penetration, a feature absent in the target compound.
Molecular Weight and Complexity: The analog has a higher molecular weight (391.46 vs. ~367.4), primarily due to the benzodioxin moiety and dimethylamino group. This may influence pharmacokinetic profiles, such as absorption or clearance rates.
Research Implications
While both compounds share methoxy and aryl substituents, their core structures and functional groups suggest divergent biological targets. The pyridazine derivative’s carboxamide and ketone groups make it a candidate for protease or kinase inhibition, whereas the pyridine analog’s benzodioxin and tertiary amine may align with GPCR or neurotransmitter receptor modulation. Further studies using tools like the CCP4 suite (for crystallographic analysis) could elucidate binding modes and structure-activity relationships.
Biological Activity
N-(2,3-dimethylphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological activity, including antitumor effects and other pharmacological properties.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and molecular weight of approximately 330.39 g/mol. The structure features a dihydropyridazine core substituted with various aromatic groups, which may influence its biological activities.
Antitumor Activity
Recent studies have focused on the compound's antitumor properties. A notable study synthesized a series of derivatives related to thieno[2,3-d]pyrimidine and assessed their cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and non-small cell lung cancer. The results indicated that certain derivatives exhibited significant inhibitory activity against these cancer cells, with inhibition rates reaching up to 87% at specific concentrations .
| Compound | Inhibition Rate (%) | Cell Line |
|---|---|---|
| Compound A | 57.0 | MDA-MB-231 |
| Compound B | 43.0 | Non-Small Cell Lung Cancer |
| Compound C | 87.0 | MDA-MB-231 |
The mechanism by which this compound exerts its effects appears to involve the inhibition of reactive oxygen species (ROS) production in neutrophils. This inhibition occurs without direct scavenging of radicals but rather through interference with signaling pathways that activate oxidative stress responses . This suggests that the compound may modulate immune responses, potentially impacting inflammatory diseases as well.
Case Studies
- Study on Reactive Oxygen Species Inhibition :
- Cytotoxicity Assessment :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
